REACTION_SMILES
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[C:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)(=[O:8])[NH:9][c:10]1[n:11][c:12](=[O:24])[n:13]([CH:14]2[CH2:15][CH:16]([OH:17])[CH:18]([CH2:19][OH:20])[O:21]2)[cH:22][cH:23]1.[CH3:25][O:26][c:27]1[cH:28][cH:29][c:30]([C:31]([c:32]2[cH:33][cH:34][c:35]([O:38][CH3:39])[cH:36][cH:37]2)([c:40]2[cH:41][cH:42][cH:43][cH:44][cH:45]2)[Cl:46])[cH:47][cH:48]1.[CH3:54][CH2:55][O:56][C:57](=[O:58])[CH3:59].[Na+:49].[OH2:66].[OH:50][C:51](=[O:52])[O-:53].[cH:60]1[cH:61][cH:62][n:63][cH:64][cH:65]1>>[C:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)(=[O:8])[NH:9][c:10]1[n:11][c:12](=[O:24])[n:13]([CH:14]2[CH2:15][CH:16]([OH:17])[CH:18]([CH2:19][O:20][C:31]([c:30]3[cH:29][cH:28][c:27]([O:26][CH3:25])[cH:48][cH:47]3)([c:32]3[cH:33][cH:34][c:35]([O:38][CH3:39])[cH:36][cH:37]3)[c:40]3[cH:41][cH:42][cH:43][cH:44][cH:45]3)[O:21]2)[cH:22][cH:23]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Nc1ccn(C2CC(O)C(CO)O2)c(=O)n1)c1ccccc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C(Cl)(c2ccccc2)c2ccc(OC)cc2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
c1ccncc1
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Name
|
|
Type
|
product
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Smiles
|
COc1ccc(C(OCC2OC(n3ccc(NC(=O)c4ccccc4)nc3=O)CC2O)(c2ccccc2)c2ccc(OC)cc2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[C:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)(=[O:8])[NH:9][c:10]1[n:11][c:12](=[O:24])[n:13]([CH:14]2[CH2:15][CH:16]([OH:17])[CH:18]([CH2:19][OH:20])[O:21]2)[cH:22][cH:23]1.[CH3:25][O:26][c:27]1[cH:28][cH:29][c:30]([C:31]([c:32]2[cH:33][cH:34][c:35]([O:38][CH3:39])[cH:36][cH:37]2)([c:40]2[cH:41][cH:42][cH:43][cH:44][cH:45]2)[Cl:46])[cH:47][cH:48]1.[CH3:54][CH2:55][O:56][C:57](=[O:58])[CH3:59].[Na+:49].[OH2:66].[OH:50][C:51](=[O:52])[O-:53].[cH:60]1[cH:61][cH:62][n:63][cH:64][cH:65]1>>[C:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)(=[O:8])[NH:9][c:10]1[n:11][c:12](=[O:24])[n:13]([CH:14]2[CH2:15][CH:16]([OH:17])[CH:18]([CH2:19][O:20][C:31]([c:30]3[cH:29][cH:28][c:27]([O:26][CH3:25])[cH:48][cH:47]3)([c:32]3[cH:33][cH:34][c:35]([O:38][CH3:39])[cH:36][cH:37]3)[c:40]3[cH:41][cH:42][cH:43][cH:44][cH:45]3)[O:21]2)[cH:22][cH:23]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
O=C(Nc1ccn(C2CC(O)C(CO)O2)c(=O)n1)c1ccccc1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(C(Cl)(c2ccccc2)c2ccc(OC)cc2)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(C(OCC2OC(n3ccc(NC(=O)c4ccccc4)nc3=O)CC2O)(c2ccccc2)c2ccc(OC)cc2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |